Cas no 21269-61-4 (3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one)

3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one structure
21269-61-4 structure
Product name:3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one
CAS No:21269-61-4
MF:C16H18N2O
MW:254.32692
CID:1399919
PubChem ID:2912831

3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one Chemical and Physical Properties

Names and Identifiers

    • 3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one
    • 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
    • 1-phenyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
    • ZINC04008780
    • AKOS000268197
    • SBB038309
    • CTK8D3885
    • 3,6,6-Trimethyl-1-phenyl-1,5,6,7-tetrahydro-indazol-4-on
    • 1-Phenyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol
    • AC1MF2NM
    • 3,6,6-Trimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydroindazol
    • BAS 05305701
    • 3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
    • SureCN6166305
    • 3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-indazol-4-one
    • 3,6,6-trimethyl-1-phenyl-1H-5,6,7-trihydroindazol-4-one
    • 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one; 1-phenyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole; ZINC04008780; AKOS000268197; SBB038309; CTK8D3885; 3,6,6-Trimethyl-1-phenyl-1,5,6,7-tetrahydro-indazol-4-on; 1-Phenyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol; AC1MF2NM; 3,6,6-Trimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydroindazol; BAS 05305701; 3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one; SureCN61663
    • Z56919294
    • 21269-61-4
    • SR-01000492263-1
    • SR-01000492263
    • SCHEMBL6166305
    • EU-0078098
    • BDBM50055970
    • CHEMBL3325697
    • Cambridge id 6748101
    • DTXSID40387781
    • Inchi: InChI=1S/C16H18N2O/c1-11-15-13(9-16(2,3)10-14(15)19)18(17-11)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
    • InChI Key: SMBNLMLYUWLSHO-UHFFFAOYSA-N
    • SMILES: CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 254.14204
  • Monoisotopic Mass: 254.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.9Ų
  • XLogP3: 3.3

Experimental Properties

  • PSA: 34.89

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